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molecular formula C8H11ClN2 B8350016 3-(Aminomethyl)-5-chlorobenzylamine

3-(Aminomethyl)-5-chlorobenzylamine

Cat. No. B8350016
M. Wt: 170.64 g/mol
InChI Key: RROIIVANVUZDGE-UHFFFAOYSA-N
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Patent
US07273882B2

Procedure details

The solution of 3.50 g of 1,3-bis(azidomethyl)-5-chlorobenzene in THF (20 mL) was added slowly to the LAH (1.33 g, 35.0 mmol) suspension in THF at 0° C. The resulting reaction mixture was stirred at RT for 1 hr. and then at reflux for another hour. Slow addition of 2 mL of 5% NaOH solution resulted a precipitate, which was removed by filtration. The product on solid was rinsed off with THF. The solvent was evaporated in vacuo to yield 2.60 g of 3-(aminomethyl)-5-chlorobenzylamine. 1H NMR (500 MHz, CD3OD) δ 7.25 (s, 2 H), 7.21 (s, 1 H), 3.76 (s, 4 H).
Name
1,3-bis(azidomethyl)-5-chlorobenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([CH2:12][N:13]=[N+]=[N-])[CH:6]=1)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:12][NH2:13] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
1,3-bis(azidomethyl)-5-chlorobenzene
Quantity
3.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)Cl)CN=[N+]=[N-]
Name
Quantity
1.33 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
and then at reflux for another hour
CUSTOM
Type
CUSTOM
Details
resulted a precipitate, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
The product on solid was rinsed off with THF
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC=1C=C(CN)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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